molecular formula C20H22ClN5O2 B2861519 3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878734-63-5

3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2861519
CAS No.: 878734-63-5
M. Wt: 399.88
InChI Key: NBLDGIHIMRDKPS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The compound likely exhibits aromaticity due to the presence of the purine and imidazole rings .


Chemical Reactions Analysis

The compound’s reactivity would depend on the specific functional groups present and their positions within the molecule. For example, the imidazole ring is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it is likely to be soluble in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds with similar structural motifs, have been reviewed for their antitumor activities. These compounds, some of which have advanced to preclinical testing stages, demonstrate potential as new antitumor drugs. Their structures are of interest not only for antitumor drug discovery but also for the synthesis of compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Hydantoin Derivatives in Drug Discovery

Hydantoin, or imidazolidine-2,4-dione, and its derivatives have been recognized for their importance in drug discovery, supported by several medications like phenytoin and nitrofurantoin. These compounds exhibit a wide range of biological and pharmacological activities, making them significant in therapeutic and agrochemical applications. Their role in the synthesis of non-natural amino acids and potential medical applications highlights their versatility in scientific research (Shaikh, S. B., Bhor, R. J., Dighe, A. S., & Kolhe, M. H., 2023).

Environmental Impact of Chlorophenols

Chlorophenols (CPs), which include chlorophenyl groups, are cited as major precursors to dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). CPs, resulting from incomplete combustion, can generate through several pathways and have been extensively studied for their role in dioxin formation. This highlights the environmental and toxicological importance of understanding compounds with chlorophenyl groups (Peng, Y., Chen, J., Lu, S., Huang, J., Zhang, M., Buekens, A., Li, X., & Yan, J., 2016).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their structural character .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Imidazole derivatives are known to have a wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways.

Result of Action

A similar compound showed potent in vitro antipromastigote activity , suggesting that this compound might have similar effects.

Action Environment

The wide range of applications of imidazole derivatives in medicinal chemistry suggests that they might be stable and effective under various environmental conditions.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-11(2)25-12(3)13(4)26-16-17(22-19(25)26)23(5)20(28)24(18(16)27)10-14-6-8-15(21)9-7-14/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLDGIHIMRDKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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